Nrf2-IN-3

NRF2 KEAP1 mutant G333C

Nrf2-IN-3 (also designated Compound R16 or NSC29869, CAS 6325-13-9) is a small-molecule NRF2 inhibitor distinguished by its mutant-selective mechanism of action. It binds selectively to KEAP1 mutants and restores their NRF2-inhibitory function by repairing the disrupted KEAP1/NRF2 interaction.

Molecular Formula C22H26N4O4S
Molecular Weight 442.5 g/mol
Cat. No. B12391796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNrf2-IN-3
Molecular FormulaC22H26N4O4S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)CCCSCCCC(=O)NN=CC2=CC=CC=C2O)O
InChIInChI=1S/C22H26N4O4S/c27-19-9-3-1-7-17(19)15-23-25-21(29)11-5-13-31-14-6-12-22(30)26-24-16-18-8-2-4-10-20(18)28/h1-4,7-10,15-16,27-28H,5-6,11-14H2,(H,25,29)(H,26,30)/b23-15+,24-16+
InChIKeyMWGPMYRFUXZJAS-DFEHQXHXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nrf2-IN-3 (R16) Procurement Guide: Baseline Identity and Comparator Context for NRF2 Inhibitor Selection


Nrf2-IN-3 (also designated Compound R16 or NSC29869, CAS 6325-13-9) is a small-molecule NRF2 inhibitor distinguished by its mutant-selective mechanism of action. It binds selectively to KEAP1 mutants and restores their NRF2-inhibitory function by repairing the disrupted KEAP1/NRF2 interaction [1]. Unlike pan-active NRF2 inhibitors, Nrf2-IN-3 demonstrates activity exclusively in KEAP1-mutant contexts, with no detectable effect in wild-type KEAP1 cells [1]. This baseline functional profile defines the comparator framework for evaluating its differentiation from broad-spectrum NRF2 inhibitors and KEAP1-NRF2 PPI inhibitors.

Nrf2-IN-3 Procurement: Why Generic NRF2 Inhibitor Substitution Introduces Experimental Confounding


NRF2 inhibitors exhibit substantial mechanistic divergence that precludes interchangeable use. ML385 inhibits NRF2 by binding the Neh1 domain and suppressing transcriptional activity with IC50 ~1.9 μM across diverse cellular contexts . Brusatol acts via global protein synthesis inhibition with broad cytotoxicity, obscuring NRF2-specific effects . Keap1-Nrf2 PPI inhibitors (e.g., Keap1-Nrf2-IN-14, Keap1-Nrf2-IN-23) disrupt the Keap1-Nrf2 interaction in wild-type KEAP1 backgrounds to activate NRF2, whereas Nrf2-IN-3 operates exclusively in mutant KEAP1 contexts to suppress NRF2 [1]. Substituting Nrf2-IN-3 with these compounds would introduce confounding off-target effects, inverted functional outcomes, or absent activity in the mutant KEAP1 models for which Nrf2-IN-3 is specifically validated.

Nrf2-IN-3 Quantitative Differentiation Evidence: Comparator-Based Procurement Decision Support


Mutant-Selective Binding Affinity: Nrf2-IN-3 vs. Wild-Type KEAP1 Discrimination

Nrf2-IN-3 demonstrates selective binding to the KEAP1 G333C mutant protein with a dissociation constant (Kd) of 2.7 ± 0.6 μM, whereas it exhibits no significant interaction with wild-type KEAP1 protein under identical assay conditions [1]. This binding selectivity represents a mechanistically defined differentiation from pan-NRF2 inhibitors such as ML385, which does not distinguish between mutant and wild-type KEAP1 cellular contexts .

NRF2 KEAP1 mutant G333C Binding affinity

Functional Selectivity in Cellular Assays: Nrf2-IN-3 Activity Confined to Mutant KEAP1 Backgrounds

In ARE-luciferase reporter assays, Nrf2-IN-3 inhibits G333C, G364C, and R460S KEAP1 mutants with IC50 values below 10 μM, while demonstrating no detectable activity in BT-20 cells harboring wild-type KEAP1 . In contrast, ML385 exhibits NRF2 inhibitory activity irrespective of KEAP1 mutational status, with reported IC50 values of approximately 1.9 μM across multiple cell lines including those with wild-type KEAP1 [1].

NRF2 KEAP1 mutation Cellular selectivity ARE-luciferase

In Vivo Tumor Sensitization: Nrf2-IN-3 Selectively Potentiates Cisplatin Efficacy in Mutant KEAP1 Xenografts

Nrf2-IN-3 administered at 110 mg/kg i.p. daily selectively sensitized A549ctl-derived xenografts (bearing KEAP1 G333C mutation) to cisplatin (2 mg/kg), resulting in enhanced tumor growth inhibition compared to cisplatin alone . Importantly, Nrf2-IN-3 did not sensitize wild-type KEAP1 xenografts to cisplatin, confirming the mutant-selective functional effect in vivo [1]. This in vivo efficacy contrasts with ML385, for which comparable mutant-selective in vivo sensitization data are not reported in the primary literature.

NRF2 KEAP1 G333C Cisplatin sensitization Xenograft

NRF2 Target Gene Suppression: Nrf2-IN-3 Selectively Reduces GCLM and NQO1 mRNA in Mutant KEAP1 Cells

Nrf2-IN-3 dose-dependently decreases mRNA levels of GCLM and NQO1, two well-established NRF2 transcriptional targets, specifically in cells bearing KEAP1 mutations (A549, H1648, H322) . This transcriptional suppression is not observed in cells with wild-type KEAP1. In comparison, ML385 suppresses NRF2 target gene expression regardless of KEAP1 status, as it directly inhibits NRF2 transcriptional activity .

NRF2 KEAP1 mutant GCLM NQO1 Gene expression

Mechanistic Classification: Nrf2-IN-3 as a Mutant KEAP1 Functional Restorer vs. Pan-NRF2 Transcriptional Inhibitors

Nrf2-IN-3 operates through a unique mechanism: it binds mutant KEAP1 proteins and restores their disrupted interaction with NRF2, thereby re-establishing NRF2 ubiquitination and proteasomal degradation [1]. This contrasts fundamentally with ML385, which binds the Neh1 domain of NRF2 to block transcriptional activity , and with Keap1-Nrf2 PPI inhibitors (e.g., Keap1-Nrf2-IN-23, Kd=3.07 nM; Keap1-Nrf2-IN-14, Kd=24 nM) that disrupt the Keap1-Nrf2 interaction to activate NRF2 [2].

NRF2 KEAP1 Mechanism of action Protein-protein interaction

Nrf2-IN-3 (R16) Validated Application Scenarios for Scientific Procurement and Experimental Design


Preclinical Combination Therapy Studies in KEAP1-Mutant NSCLC Models

Nrf2-IN-3 is optimally applied in preclinical xenograft studies investigating cisplatin or gefitinib sensitization specifically in KEAP1 G333C-mutated non-small cell lung cancer (NSCLC) models. Evidence demonstrates that Nrf2-IN-3 at 110 mg/kg i.p. daily selectively enhances cisplatin efficacy in A549-derived xenografts without affecting wild-type KEAP1 tumors .

Pharmacological Validation of Mutant KEAP1 Dependency in NRF2-Driven Drug Resistance

Nrf2-IN-3 serves as a selective chemical probe to confirm KEAP1 mutation-specific NRF2 dependency in drug-resistant cancer cell lines. Its lack of activity in wild-type KEAP1 cells (IC50 >10 μM) provides a clean negative control for establishing mutant-selective phenotypic effects [1].

Mechanistic Dissection of KEAP1 Mutant Restoration vs. Direct NRF2 Inhibition

For studies requiring precise differentiation between restoring mutant KEAP1 function and direct NRF2 transcriptional inhibition, Nrf2-IN-3 is the only commercially available tool compound with validated mutant KEAP1 binding (Kd=2.7 ± 0.6 μM) and functional restoration data .

KEAP1 G333C-Specific NRF2 Target Gene Suppression in NSCLC Cell Lines

Nrf2-IN-3 is appropriate for experiments measuring NRF2 transcriptional output (GCLM, NQO1 mRNA) specifically in KEAP1 G333C-mutant A549 cells, where it produces dose-dependent suppression without affecting wild-type KEAP1 cell lines .

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